molecular formula C5H7Cl2N3O2 B14614841 2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole CAS No. 59761-00-1

2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B14614841
CAS No.: 59761-00-1
M. Wt: 212.03 g/mol
InChI Key: AWMCOJILJCGONZ-UHFFFAOYSA-N
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Description

2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of dichloro and nitro substituents on the methyl group attached to the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a dichloro-substituted precursor with a nitro-containing reagent under acidic or basic conditions can lead to the formation of the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can enhance the efficiency of the production process . The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .

Mechanism of Action

The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichloro groups can also participate in binding interactions with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of both dichloro and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

59761-00-1

Molecular Formula

C5H7Cl2N3O2

Molecular Weight

212.03 g/mol

IUPAC Name

2-[dichloro(nitro)methyl]-1-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C5H7Cl2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h2-3H2,1H3

InChI Key

AWMCOJILJCGONZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C([N+](=O)[O-])(Cl)Cl

Origin of Product

United States

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